REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:12]([CH3:13])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.P(Br)(Br)[Br:15]>CCOCC>[Br:15][CH2:2][C:3]1[C:12]([CH3:13])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC2=CC=CC=C2C=C1C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting heterogeneous mixture was stirred at 0° C. for 1.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (50 mL)
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Type
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ADDITION
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Details
|
The reaction mixture was diluted further with H2O (50 mL)
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Type
|
EXTRACTION
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Details
|
extracted with Et1O (2×150 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with H2O (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The residue was purified by filtration through silica gel
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |